molecular formula C18H14FNO2 B2453758 3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 392246-59-2

3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No. B2453758
CAS RN: 392246-59-2
M. Wt: 295.313
InChI Key: IZZQPHSAYLODIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide” is represented by the linear formula C14H12FNO2 . The molecular weight is 245.256 . More detailed structural analysis would require specific spectroscopic data or computational modeling.

Scientific Research Applications

Metabolism and Disposition in Humans

Research involving compounds structurally related to "3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide" often focuses on their metabolism and disposition within the human body. For example, studies on novel orexin receptor antagonists underline the importance of understanding the metabolic pathways and the elimination process of these compounds. These insights are crucial for developing new pharmaceuticals with optimized pharmacokinetic profiles, ensuring that therapeutic agents are both effective and safe (Renzulli et al., 2011).

Environmental and Health Impact

Investigations into the environmental and health impacts of perfluorinated compounds and other similar chemicals offer insights into the persistence and potential toxicity of synthetic chemicals, including those related to "3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide." Understanding the body burden of different populations can inform regulatory and health policy decisions to minimize exposure to potentially harmful chemicals (Fromme et al., 2017).

Neuropharmacological Research

Neuropharmacological research, such as studies on γ-aminobutyric acid (GABA) type A receptor agonists, highlights the application of similar compounds in exploring neurotransmission and developing treatments for neurological disorders. These studies contribute to our understanding of brain function and are essential for creating new therapies for conditions like anxiety and epilepsy (Shaffer et al., 2008).

Diagnostic Imaging

Advancements in diagnostic imaging, including the use of radiolabeled compounds for positron emission tomography (PET), demonstrate the scientific applications of structurally related chemicals. These imaging agents can bind selectively to receptors or other targets in the brain, facilitating the study of various psychiatric and neurodegenerative diseases (Kadir et al., 2012).

Exposure and Risk Assessment

Research on the human excretion of non-persistent environmental chemicals, including phthalates and bisphenol A, underscores the significance of monitoring exposure to synthetic chemicals. These studies provide essential data for assessing the risk and establishing safety thresholds for human exposure to various compounds (Frederiksen et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, “3-Fluoro-4-methylphenylboronic acid”, indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

The primary target of 3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide is the mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes, including proliferation, differentiation, and stress responses.

properties

IUPAC Name

3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c1-22-17-10-9-16(14-7-2-3-8-15(14)17)20-18(21)12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZQPHSAYLODIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide

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